molecular formula C16H24ClNO2 B1455618 4-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride CAS No. 1349718-34-8

4-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride

Cat. No.: B1455618
CAS No.: 1349718-34-8
M. Wt: 297.82 g/mol
InChI Key: YWWHVWXZWLHADF-UHFFFAOYSA-N
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Description

4-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride is a chemical compound with the molecular formula C16H23NO2·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride typically involves the reaction of 3,5-dimethylpiperidine with 4-hydroxybenzaldehyde in the presence of an appropriate base to form the intermediate compound. This intermediate is then reacted with hydrochloric acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .

Properties

IUPAC Name

4-[2-(3,5-dimethylpiperidin-1-yl)ethoxy]benzaldehyde;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2.ClH/c1-13-9-14(2)11-17(10-13)7-8-19-16-5-3-15(12-18)4-6-16;/h3-6,12-14H,7-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWHVWXZWLHADF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CCOC2=CC=C(C=C2)C=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride
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4-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride
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4-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride

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